molecular formula C11H8N2O6 B13989460 3-Maleimidopropionic acid maleimido ester

3-Maleimidopropionic acid maleimido ester

Cat. No.: B13989460
M. Wt: 264.19 g/mol
InChI Key: FDGFZBNFVGLEBE-UHFFFAOYSA-N
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Description

2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate is an organic compound known for its unique structural properties. It is a derivative of maleimide, featuring two maleimide groups connected by a propanoate linker. This compound is often used in various chemical and biological applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate typically involves the reaction of maleic anhydride with appropriate amines or alcohols under controlled conditions. One common method includes the reaction of maleic anhydride with 3-aminopropanoic acid, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using maleic anhydride and suitable reactants in the presence of catalysts to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield maleic acid derivatives, while substitution reactions can produce a variety of functionalized maleimides .

Scientific Research Applications

2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate involves its reactivity with thiol groups in biomolecules. The maleimide groups in the compound react with thiols to form stable thioether bonds, which are crucial in various biochemical processes. This reactivity makes it a valuable tool in bioconjugation and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate is unique due to its dual maleimide groups, which enhance its reactivity and versatility in various chemical and biological applications. Its ability to form stable covalent bonds with thiols makes it particularly valuable in bioconjugation and therapeutic applications .

Properties

Molecular Formula

C11H8N2O6

Molecular Weight

264.19 g/mol

IUPAC Name

(2,5-dioxopyrrol-1-yl) 3-(2,5-dioxopyrrol-1-yl)propanoate

InChI

InChI=1S/C11H8N2O6/c14-7-1-2-8(15)12(7)6-5-11(18)19-13-9(16)3-4-10(13)17/h1-4H,5-6H2

InChI Key

FDGFZBNFVGLEBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)C=CC2=O

Origin of Product

United States

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